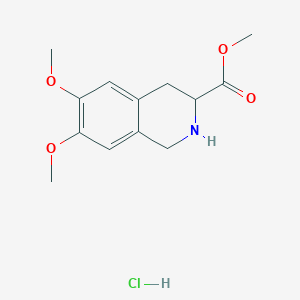

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Description

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral tetrahydroisoquinoline derivative characterized by methoxy substituents at positions 6 and 7, a methyl ester at position 3, and a hydrochloride salt. It is synthesized via esterification of the corresponding carboxylic acid precursor using methanol and thionyl chloride under reflux, achieving an 86% yield . The hydrochloride salt enhances solubility, making it suitable for crystallographic analysis and further chemical modifications . This compound serves as a key intermediate in alkaloid synthesis and pharmaceutical research, particularly in studies involving allosteric modulators and enzyme substrates .

Properties

IUPAC Name |

methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.ClH/c1-16-11-5-8-4-10(13(15)18-3)14-7-9(8)6-12(11)17-2;/h5-6,10,14H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBSOZGGWBVSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589331 | |

| Record name | Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30740-96-6 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30740-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions Summary:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | L-3,4-dimethoxyphenylalanine, methanol, dichlorosulfoxide, room temperature | Formation of methyl ester |

| Pictet-Spengler Cyclization | L-3,4-dimethoxyphenylalanine methyl ester, paraformaldehyde, trifluoroacetic acid, dichloromethane | Cyclization to tetrahydroisoquinoline core |

Structural Characterization

The product structure is confirmed by proton nuclear magnetic resonance (^1H NMR) spectroscopy and mass spectrometry (MS). These techniques verify the presence of the tetrahydroisoquinoline ring, the methoxy groups, and the methyl ester functionality, ensuring the correct formation of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Alternative Synthetic Routes and Derivative Preparation

Patent literature describes related synthetic strategies for substituted acyl derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, which may include the target compound or its analogs. These methods often involve:

- Protection of the carboxylic acid group as esters (e.g., lower alkyl esters).

- Coupling with N-protected amino acids using peptide coupling techniques such as dicyclohexylcarbodiimide (DCC) mediated reactions.

- Subsequent deprotection and further functionalization steps.

These approaches allow for the preparation of various derivatives with potential biological activity, emphasizing the importance of stereochemistry (L or S configuration) for activity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The Pictet-Spengler reaction is efficient and selective, providing high yields of the target tetrahydroisoquinoline derivative.

- The use of trifluoroacetic acid as a catalyst is critical for promoting cyclization under mild conditions.

- Protecting groups and coupling agents in alternative synthetic routes allow for the introduction of diverse substituents, expanding the compound's medicinal chemistry scope.

- The stereochemistry of the starting amino acid is preserved, which is essential for biological activity.

Chemical Reactions Analysis

Cyclization via Pomeranz–Fritsch–Bobbitt Method

This classical approach enables enantioselective synthesis (Source ):

Steps :

-

Petasis Reaction : Chiral oxazinone intermediates are formed using (R)-phenylglycinol-derived aminoacetaldehyde acetals, boronic acids, and glyoxylic acid.

-

Cyclization : Treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine induces ring closure.

-

Intermediate : .

-

Yield : 83% with >97% enantiomeric purity.

Ester Hydrolysis

The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions:

-

Reagents : NaOH (aq.), ethanol, reflux.

-

Product : 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .

N-Alkylation/Acylation

The tertiary amine undergoes alkylation or acylation to modify biological activity (Source ):

-

Example : Reaction with 2-chloromethylbenzdioxan yields α-adrenolytic derivatives.

-

Conditions : KCO, DMF, 60°C.

Catalytic Hydrogenation and Reductive Amination

The tetrahydroisoquinoline core can participate in asymmetric transfer hydrogenation (ATH) using ruthenium catalysts (Source ):

-

Catalyst : (R,R)-RuTsDPEN.

-

Outcome : High enantioselectivity (>90% ee) for chiral analogs.

Electrophilic Aromatic Substitution

The methoxy groups direct electrophilic substitution to the C-8 position (unsubstituted in the parent compound):

-

Example : Nitration or halogenation under acidic conditions.

Demethylation Reactions

Methoxy groups can be cleaved using strong acids (e.g., HBr/AcOH) to yield phenolic derivatives:

Reaction Mechanism Schematic

-

Pictet-Spengler Cyclization :

-

Pomeranz–Fritsch–Bobbitt Cyclization :

Scientific Research Applications

Pharmacological Applications

A. Neuroprotective Effects

Research has indicated that compounds within the tetrahydroisoquinoline family, including methyl 6,7-dimethoxy derivatives, exhibit neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease. Specifically, they may act as inhibitors of catechol-O-methyltransferase (COMT), which is involved in the metabolism of dopamine. This inhibition could enhance dopaminergic signaling in the brain, providing therapeutic benefits for patients with Parkinson's disease .

B. Antiviral Activity

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown promise as antiviral agents. They have been evaluated for their ability to inhibit the polymerase acidic (PA) endonuclease domain of influenza viruses. The structure-activity relationship studies suggest that modifications to the tetrahydroisoquinoline core can enhance antiviral efficacy .

C. Antibacterial Properties

The compound has also been studied for its antibacterial activity against strains producing New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to many β-lactam antibiotics. In vitro studies demonstrated that certain derivatives could effectively inhibit NDM-1 activity, making them potential candidates for developing new antibacterial therapies .

Chemical Synthesis and Derivatives

The synthesis of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been achieved through various methodologies, including chemoenzymatic approaches that allow for high stereoselectivity. The ability to produce enantiomerically pure compounds is crucial for their application in pharmacology due to the different biological activities exhibited by enantiomers .

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Chemoenzymatic Resolution | 67% | High enantioselectivity |

| Pomeranz–Fritsch Reaction | Variable | Versatile for functionalization |

Case Studies

A. Parkinson’s Disease Treatment

A study highlighted the role of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in enhancing dopaminergic transmission in animal models of Parkinson's disease. The results indicated significant improvements in motor function and a reduction in neurodegeneration markers .

B. Influenza Virus Inhibition

In another case study focusing on influenza virus strains resistant to conventional antiviral therapies, methyl 6,7-dimethoxy derivatives were shown to effectively inhibit viral replication in vitro. The mechanism involved direct interaction with the PA endonuclease domain .

Mechanism of Action

The mechanism of action of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations

Methoxy Groups

The 6,7-dimethoxy motif is a common feature in tetrahydroisoquinoline derivatives, contributing to electron-donating effects that stabilize aromatic interactions. For example:

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Replaces the methyl ester with an ethyl ester and introduces a methyl group at position 1.

- 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e): Incorporates a sulfonyl group at position 2, which may improve resistance to enzymatic degradation compared to ester-containing analogs .

Carboxylate Modifications

- (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid (103733-66-0): Replaces the methyl ester with a free carboxylic acid, increasing polarity and acidity. This derivative is less lipophilic but may exhibit enhanced binding to charged biological targets .

- Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: Introduces a bromine atom at position 5, which could enhance reactivity in cross-coupling reactions or alter steric interactions .

Stereochemical Variations

- (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: The (R)-enantiomer lacks methoxy groups but shares the methyl ester moiety. Stereochemical differences significantly impact biological activity; for instance, the (S)-configuration in the parent compound may favor interactions with chiral enzyme active sites .

Pharmacophore Extensions

- 6,7-Dimethoxy-4-(3-methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Adds a 3-methoxyphenyl group at position 4 and dimethyl substituents at position 3.

- Methyl 2-(4-(2,5-dimethoxyphenyl)butanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (15c): Features a butanoyl side chain with additional methoxy groups, designed as an allosteric activator of antithrombin. The extended pharmacophore improves target specificity compared to simpler analogs .

Physicochemical Data

Biological Activity

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS: 30740-96-6) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H18ClNO4

- Molar Mass : 287.73932 g/mol

- Storage Conditions : Recommended storage at 2-8°C

- Hazard Classification : Irritant (Hazard Symbols: Xi)

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of related compounds, particularly focusing on the analog 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1). In a notable study involving dimethylhydrazine (DMH)-induced colorectal carcinoma in albino Wistar rats, M1 exhibited significant protective effects against cancer progression:

- Dosage : Administered at doses of 10 and 25 mg/kg for 15 days.

- Findings :

Mechanistic Insights

The mechanism of action appears to involve the blockade of the IL-6/JAK2/STAT3 pathway, which is crucial in colorectal cancer development. The compound's ability to restore metabolic alterations in CRC conditions was confirmed through NMR-based serum metabolic profiling .

Comparative Biological Activity

Case Studies

-

Colorectal Cancer Study :

- Objective : To evaluate the anti-cancer potential of M1.

- Methodology : In vivo experiments on Wistar rats with induced CRC.

- Results : Significant reduction in tumor markers and improved survival rates were observed.

- Influenza Virus Inhibition :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via esterification of its carboxylic acid precursor. A typical procedure involves dissolving the hydrochloride salt of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in anhydrous methanol under nitrogen, followed by dropwise addition of thionyl chloride (2 eq) at 0°C. The reaction is refluxed for 24 hours, and the solvent is removed under reduced pressure to yield the product (86% yield). Optimization includes strict anhydrous conditions, controlled reagent addition to avoid side reactions, and monitoring via TLC or LC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm stereochemistry and methoxy/methyl ester groups.

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXS/SHELXL (for structure solution/refinement) and OLEX2 (for visualization) is essential for determining absolute configuration and molecular conformation. For example, monoclinic crystals (space group ) with provide atomic displacement parameters and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., ) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

- Methodological Answer : Discrepancies in enantiomorph-polarity or twinning are addressed using Rogers’ or Flack’s parameters. For near-centrosymmetric structures, Flack’s is preferred due to reduced false chirality indications. Refinement in SHELXL97 with high-resolution data () and hydrogen-bond restraints improves accuracy. Cross-validation with OLEX2’s real-space correlation coefficient (RSCC) ensures model reliability .

Q. What strategies are effective for analyzing impurities or related compounds in synthetic batches?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) and MS fragmentation to identify impurities like Moexipril-related compounds (e.g., tert-butyl esters or maleate salts).

- Reference Standards : Compare retention times and spectra against certified impurities (e.g., CAS 1356019-89-0 for Moexipril hydrochloride impurities) .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., 6,7-dimethoxy-1,3-dimethyl derivatives) to confirm peak assignments .

Q. How does the compound’s conformation impact its biocatalytic or therapeutic activity?

- Methodological Answer :

- Biocatalysis : Coclaurine N-methyltransferase assays evaluate methylation efficiency at the tetrahydroisoquinoline backbone. The (S)-enantiomer’s half-boat conformation (dihedral angle = 82.93° between aromatic rings) may enhance substrate binding in enzymatic pockets .

- Structure-Activity Relationships (SAR) : Modify the methoxy groups or ester substituents to assess potency changes in biological systems (e.g., ion channel inhibition or antithrombin activation). Molecular docking with software like AutoDock Vina can predict binding affinities .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with quantum mechanical (QM) calculations (Gaussian09) to study electronic effects. For example, the methoxy groups’ electron-donating properties influence charge distribution in the tetrahydroisoquinoline ring, affecting receptor interactions. Validate models with experimental IC data from enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data from different refinement software?

- Methodological Answer : Discrepancies between SHELXL and OLEX2 outputs often arise from hydrogen-bond handling or thermal parameter restraints. To resolve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.